molecular formula C12H16N4O3 B1218543 3-Deazaaristeromycin CAS No. 58316-88-4

3-Deazaaristeromycin

货号: B1218543
CAS 编号: 58316-88-4
分子量: 264.28 g/mol
InChI 键: XNJHAZWZQGXOSC-IALJFVCMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Deazaaristeromycin, also known as this compound, is a useful research compound. Its molecular formula is C12H16N4O3 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Broad-Spectrum Antiviral Properties

Research has demonstrated that 3-deazaaristeromycin exhibits broad-spectrum antiviral activity. It has shown efficacy against various viruses, including:

  • Ebola Virus : Studies indicate that this compound analogues may serve as potential treatments for Ebola virus infections by inhibiting necessary viral replication processes .
  • HIV : The compound has been investigated for its effects on HIV replication, with findings suggesting that it can inhibit viral RNA synthesis and methylation processes crucial for HIV life cycle .

Study on Resistance Mechanisms

A notable study examined clones resistant to this compound in human B-lymphoblastoid cell lines. These resistant clones maintained high levels of S-adenosylmethionine while exhibiting increased export rates of S-adenosylhomocysteine, indicating a metabolic adaptation rather than genetic mutation. This study provides insights into how cells can adapt to the inhibitory effects of this compound, which is vital for understanding its therapeutic limitations and potential .

RNA Methylation Studies

In experiments involving mouse macrophage cell lines, the effects of this compound on RNA methylation were assessed. The results indicated that the compound significantly inhibited RNA methylation and synthesis, further supporting its role as a potent antiviral agent .

Comparative Analysis of Carbocyclic Nucleosides

The following table summarizes key characteristics and applications of this compound compared to related compounds:

CompoundMechanism of ActionAntiviral ActivityClinical Applications
This compound Inhibits S-adenosylhomocysteine hydrolaseBroad-spectrum (Ebola, HIV)Investigational
Aristeromycin Inhibits S-adenosylhomocysteine hydrolaseLimited due to toxicityLimited clinical use
3-Deazaadenosine Inhibits S-adenosylhomocysteine hydrolaseEffective against several virusesInvestigational

常见问题

Basic Research Questions

Q. What is the molecular mechanism of 3-Deazaaristeromycin's inhibition of S-adenosylhomocysteine hydrolase (SAHH)?

  • Methodological Answer : this compound acts as a competitive inhibitor of SAHH, a key enzyme in the S-adenosylhomocysteine (SAH) hydrolysis pathway. Researchers can validate this mechanism via enzyme kinetics assays (e.g., measuring changes in KmK_m and VmaxV_{max}) and structural analyses (e.g., X-ray crystallography or molecular docking simulations). Dose-dependent inhibition curves should be generated to confirm specificity .

Q. Which experimental models are suitable for studying this compound's antiviral activity?

  • Methodological Answer : In vitro antiviral assays using Ebola virus-infected Vero or HEK293T cells are common. Researchers should quantify viral replication via RT-qPCR (using primers targeting viral RNA) or plaque reduction assays. Parallel cytotoxicity assays (e.g., MTT or ATP-lite) are critical to distinguish antiviral effects from cell death. Include positive controls like ribavirin and negative controls (untreated infected cells) .

Q. How can researchers synthesize and characterize this compound for experimental use?

  • Methodological Answer : Synthesis involves carbocyclic nucleoside analogs with 3,7-dideazapurine modifications. Purity should be confirmed via HPLC (>95%) and structural identity via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry. For isotopic labeling (e.g., 3H^3H), collaborate with specialized suppliers to ensure specific activity validation (e.g., 10–20 Ci/mmol) .

Q. What assays are recommended to assess this compound's impact on RNA methylation?

  • Methodological Answer : Use LC-MS/MS to quantify methylated RNA species (e.g., m6^6A) in treated vs. untreated cells. Combine with siRNA knockdown of SAHH to confirm dependency on SAHH inhibition. Include controls with methylation inhibitors like sinefungin to benchmark effects .

Advanced Research Questions

Q. How can contradictory data on this compound's cytotoxicity across cell lines be resolved?

  • Methodological Answer : Contradictions may arise from cell-specific SAHH expression or off-target effects. Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant lines. Validate using CRISPR-Cas9 SAHH knockout models to isolate cytotoxicity mechanisms .

Q. What statistical approaches are optimal for analyzing dose-response relationships in SAHH inhibition studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50_{50} values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small sample sizes, employ non-parametric tests (Mann-Whitney U). Ensure power analysis is conducted to determine sample size adequacy .

Q. How to design a study integrating this compound with other nucleoside analogs for synergistic antiviral effects?

  • Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations in viral replication assays and generate isobolograms. Synergy is defined as CI < 1. Include single-agent and vehicle controls. Validate synergy mechanisms via metabolomics (e.g., SAH/adenosine ratios) .

Q. What strategies mitigate off-target effects when using this compound in in vivo models?

  • Methodological Answer : Conduct pharmacokinetic profiling (e.g., Cmax_{max}, AUC) to optimize dosing schedules. Use tissue-specific SAHH activity assays to identify susceptible organs. Pair with RNAi or conditional knockout models to assess target specificity. Include toxicity endpoints (e.g., liver enzymes, hematology) .

Q. How can researchers track this compound's cellular uptake and subcellular localization?

  • Methodological Answer : Radiolabeled 3H^3H-3-Deazaaristeromycin permits quantification via scintillation counting. For localization, use confocal microscopy with fluorescent analogs (e.g., BODIPY conjugates). Validate with subcellular fractionation followed by LC-MS detection .

Q. What experimental controls are critical when studying this compound's role in RhoA methylation?

  • Methodological Answer : Include methylation-deficient RhoA mutants (e.g., C-terminal truncations) and SAHH-overexpressing cells. Use Western blotting with anti-methylation antibodies (e.g., anti-RhoA-Me) and normalize to total RhoA. Compare with 3-deazaadenosine-treated samples to confirm specificity .

Q. Methodological Best Practices

  • Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental detail, including full reagent lot numbers and instrument calibration data .
  • Ethical Compliance : For in vivo studies, obtain IACUC approval and document humane endpoints. For human cell lines, verify ethical sourcing and consent .
  • Conflict Resolution : Use systematic reviews (e.g., PRISMA) to contextualize contradictory findings and highlight knowledge gaps .

属性

CAS 编号

58316-88-4

分子式

C12H16N4O3

分子量

264.28 g/mol

IUPAC 名称

(1R,2S,3R,5R)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C12H16N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-2,5-6,8,10-11,17-19H,3-4H2,(H2,13,14)/t6-,8-,10-,11+/m1/s1

InChI 键

XNJHAZWZQGXOSC-IALJFVCMSA-N

SMILES

C1C(C(C(C1N2C=NC3=C2C=CN=C3N)O)O)CO

手性 SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2C=CN=C3N)O)O)CO

规范 SMILES

C1C(C(C(C1N2C=NC3=C2C=CN=C3N)O)O)CO

Key on ui other cas no.

58316-88-4

同义词

3-deaza-aristeromycin
3-deazaaristeromycin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。